1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid
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Overview
Description
1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid is a complex organic compound with a unique structure that combines a piperidine ring with a long polyether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the attachment of the polyether chain. Key reagents and conditions include:
Starting Materials: 2,2,6,6-Tetramethylpiperidine, ethylene oxide, and appropriate carboxylic acid derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperatures, often requiring catalysts such as Lewis acids or bases to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a stabilizer for biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid: shares structural similarities with other piperidine-based compounds and polyether derivatives.
Other Similar Compounds: this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its combination of a stable piperidine ring with a flexible polyether chain, providing a balance of rigidity and flexibility that can be advantageous in various applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[3-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44N2O9/c1-22(2)17-19(18-23(3,4)25(22)29)24-20(26)5-7-30-9-11-32-13-15-34-16-14-33-12-10-31-8-6-21(27)28/h19,29H,5-18H2,1-4H3,(H,24,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWHHSCPMGYFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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